molecular formula C24H39N3O6 B12984028 (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate CAS No. 1638744-45-2

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate

Cat. No.: B12984028
CAS No.: 1638744-45-2
M. Wt: 465.6 g/mol
InChI Key: XNWAYUQNFSWYFT-IBGZPJMESA-N
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Description

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a hydroxy group, and a dimethylhexanoate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate typically involves multiple steps. The process begins with the preparation of the core phenyl ring, followed by the introduction of the hydroxy group and the morpholine-4-carboxamidoethyl group. The final step involves the esterification of the phenyl ring with 2,2-dimethylhexanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the morpholine ring or the ester group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-(morpholine-4-carboxamido)propoxy)phenyl 2,2-dimethylhexanoate
  • 4-(2-Hydroxy-3-(ethylamino)propoxy)phenyl 2,2-dimethylhexanoate
  • 4-(2-Hydroxy-3-(morpholine-4-carboxamido)propoxy)phenyl hexanoate

Uniqueness

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and dimethylhexanoate moiety differentiate it from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

1638744-45-2

Molecular Formula

C24H39N3O6

Molecular Weight

465.6 g/mol

IUPAC Name

[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl] 2,2-dimethylhexanoate

InChI

InChI=1S/C24H39N3O6/c1-4-5-10-24(2,3)22(29)33-21-8-6-20(7-9-21)32-18-19(28)17-25-11-12-26-23(30)27-13-15-31-16-14-27/h6-9,19,25,28H,4-5,10-18H2,1-3H3,(H,26,30)/t19-/m0/s1

InChI Key

XNWAYUQNFSWYFT-IBGZPJMESA-N

Isomeric SMILES

CCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OC[C@H](CNCCNC(=O)N2CCOCC2)O

Canonical SMILES

CCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O

Origin of Product

United States

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